4-Methoxynaphthalen-2-amine hydrochloride
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Overview
Description
4-Methoxynaphthalen-2-amine hydrochloride is a chemical compound with the molecular formula C11H11NO·HCl. It is a derivative of naphthalene, featuring a methoxy group (-OCH3) at the 4-position and an amine group (-NH2) at the 2-position of the naphthalene ring. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxynaphthalen-2-amine hydrochloride can be synthesized through several methods. One common approach involves the nitration of naphthalene to produce 2-naphthylamine, followed by methylation to introduce the methoxy group. The resulting compound is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxynaphthalen-2-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Oxidation of this compound can yield naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of alkylated or acylated derivatives.
Scientific Research Applications
4-Methoxynaphthalen-2-amine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various organic compounds, as a reagent in chemical reactions, and as a building block in the development of new materials. In biology and medicine, it is used as a precursor for the synthesis of pharmaceuticals and as a tool in biochemical studies. In industry, it is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-Methoxynaphthalen-2-amine hydrochloride exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved can vary, but the compound's ability to undergo various chemical reactions makes it a versatile tool in scientific research.
Comparison with Similar Compounds
2-Naphthol
1-Methoxynaphthalene
2-Naphthylamine
1-Methoxy-2-naphthol
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Properties
IUPAC Name |
4-methoxynaphthalen-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c1-13-11-7-9(12)6-8-4-2-3-5-10(8)11;/h2-7H,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSJQDMNXZPICM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138116-14-8 |
Source
|
Record name | 4-methoxynaphthalen-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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